Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate
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Overview
Description
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate is a complex organic compound with the molecular formula C22H41NO5 and a molecular weight of 399.56 g/mol . This compound features a cyclohexyl group, a hydroxypropyl group, and a nonanedioate backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various esters, amides, and alcohol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate exerts its effects involves the interaction with specific molecular targets such as enzymes and receptors. The compound’s cyclohexyl and hydroxypropyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-[(3-phenyl-3-hydroxypropyl)amino]nonanedioate
- Diethyl 2-[(3-methyl-3-hydroxypropyl)amino]nonanedioate
- Diethyl 2-[(3-ethyl-3-hydroxypropyl)amino]nonanedioate
Uniqueness
Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
CAS No. |
65706-29-8 |
---|---|
Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate |
InChI |
InChI=1S/C22H41NO5/c1-3-27-21(25)15-11-6-5-10-14-19(22(26)28-4-2)23-17-16-20(24)18-12-8-7-9-13-18/h18-20,23-24H,3-17H2,1-2H3 |
InChI Key |
DWBUWRWBSIVVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)NCCC(C1CCCCC1)O |
Origin of Product |
United States |
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